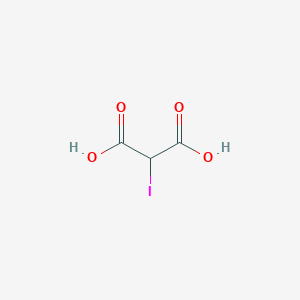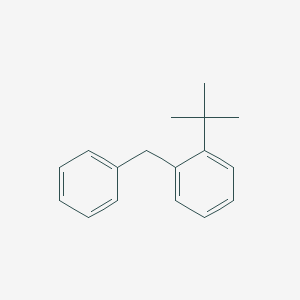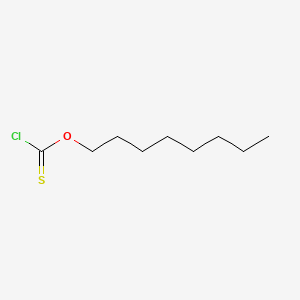
O-Octyl carbonochloridothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Octyl carbonochloridothioate is an organic compound with the molecular formula C_9H_17ClOS It is a derivative of carbonochloridothioic acid, where the hydrogen atom is replaced by an octyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-Octyl carbonochloridothioate can be synthesized through the reaction of octanol with carbonochloridothioic acid. The reaction typically involves the use of a catalyst, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Octyl carbonochloridothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles such as ammonia (NH_3) or ethanol (C_2H_5OH) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Amines, alcohols, and other substituted products.
Applications De Recherche Scientifique
O-Octyl carbonochloridothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of O-Octyl carbonochloridothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activities. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Ethyl carbonochloridothioate
- O-Propyl carbonochloridothioate
- O-Butyl carbonochloridothioate
Uniqueness
O-Octyl carbonochloridothioate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
86188-15-0 |
|---|---|
Formule moléculaire |
C9H17ClOS |
Poids moléculaire |
208.75 g/mol |
Nom IUPAC |
O-octyl chloromethanethioate |
InChI |
InChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3 |
Clé InChI |
NXHLRFBGXAWZHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
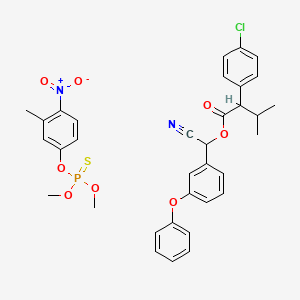
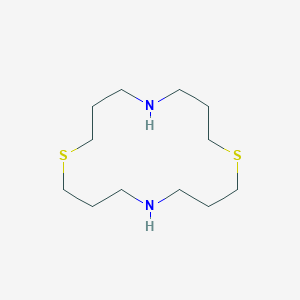
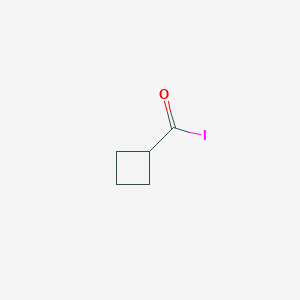
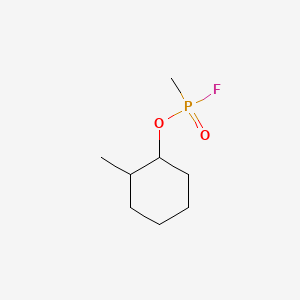


![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
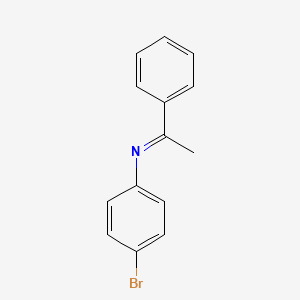
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
